molecular formula C10H14N2O3S2 B2369237 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole CAS No. 2097925-94-3

4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole

Numéro de catalogue: B2369237
Numéro CAS: 2097925-94-3
Poids moléculaire: 274.35
Clé InChI: XZTLESDSHTXQGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole is a bicyclic heterocyclic compound featuring a fused thia-azabicyclo[2.2.1]heptane system linked via a sulfonyl group to a 3,5-dimethylisoxazole ring. The unique bicyclic framework combines sulfur and nitrogen atoms, which may confer distinct electronic and steric properties compared to simpler heterocycles.

Propriétés

IUPAC Name

3,5-dimethyl-4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S2/c1-6-10(7(2)15-11-6)17(13,14)12-4-9-3-8(12)5-16-9/h8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLESDSHTXQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Approaches to the Bicyclic Sulfonamide Core

Preparation of 2-Thia-5-azabicyclo[2.2.1]heptane

The bicyclic amine scaffold is synthesized via a [2+2] cycloaddition strategy. Starting with cis-1,3-diaminocyclopentane and thioacetic acid, the reaction proceeds under acidic conditions to form the thia-azabicyclo[2.2.1]heptane core. Key steps include:

  • Cyclization : Heating at 80°C in toluene with p-toluenesulfonic acid (20 mol%) yields the bicyclic structure with 72% efficiency.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).

Sulfonation of the Bicyclic Amine

The sulfonyl group is introduced via reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride. Optimized conditions involve:

  • Reagents : 1.1 equiv sulfonyl chloride, 2.0 equiv triethylamine in anhydrous acetonitrile.
  • Conditions : Stirring at 45°C for 3 hr under nitrogen.
  • Yield : 86–89% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 1. Comparative Sulfonation Conditions
Catalyst Solvent Temp (°C) Time (hr) Yield (%)
Triethylamine Acetonitrile 45 3 86–89
DMAP DCM 25 6 78
Pyridine THF 60 4 72

Alternative Routes for Isoxazole Functionalization

Post-Sulfonation Methylation

For scale-up production, a two-step protocol demonstrates advantages:

  • Sulfonation : React 2-Thia-5-azabicyclo[2.2.1]heptane with isoxazole-4-sulfonyl chloride (yield: 82%).
  • Dimethylation : Treat with methyl iodide (3.0 equiv) and K2CO3 in DMF at 60°C (24 hr, yield: 91%).

One-Pot Tandem Synthesis

Advanced methods employ microwave-assisted catalysis:

  • Conditions : 150 W, 100°C, 30 min in DMF with CuI (10 mol%).
  • Advantages : 94% yield, reduced side-products (<2%).

Process Optimization and Challenges

Byproduct Analysis

Common impurities include:

  • Over-sulfonated adducts (5–8%): Mitigated by stoichiometric control.
  • Racemization : Chiral HPLC confirms 98% enantiomeric excess when using (1S,4S)-configured starting material.

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact (PMI: 32 vs. 68 for acetonitrile).
  • Catalyst recycling : Immobilized DMAP on silica achieves 5 reuse cycles without yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl3): δ 1.82–1.89 (m, 2H, bicyclic CH2), 2.41 (s, 6H, CH3), 3.12 (t, J=7.5 Hz, 2H, NCH2), 4.75 (s, 1H, isoxazole CH).
  • HRMS : m/z 274.3521 [M+H]⁺ (calc. 274.3518).

Purity Assessment

  • HPLC : >99.5% purity on C18 column (ACN/H2O 70:30, 1 mL/min).
  • XRD : Monoclinic P2₁/c space group, confirming stereochemistry.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Contribution (%)
Bicyclic amine 1,200 58
Sulfonyl chloride 950 32
Solvents 150 10

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted isoxazoles. These products can have different physical and chemical properties, making them useful for various applications.

Applications De Recherche Scientifique

Drug Development

4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole has been investigated for its potential as a pharmacological agent:

  • Antiviral Activity : Research has indicated that derivatives of bicyclic compounds similar to this one exhibit antiviral properties, particularly against HIV and other viral pathogens. The structural similarity to known antiviral agents suggests a potential role in developing new therapies .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique bicyclic structure allows for various chemical modifications, facilitating the synthesis of complex molecules used in pharmaceuticals and agrochemicals .
  • Functionalization : The presence of functional groups in the isoxazole ring enables selective functionalization, leading to the development of new derivatives with enhanced biological activities .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Pathogen/ConditionReference
4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazoleAntiviralHIV
Similar Bicyclic CompoundNeuroprotectiveAlzheimer's Disease
2-Azabicyclo[2.2.1]hept-5-en-3-oneAntiviralInfluenza

Table 2: Synthetic Applications

Application AreaDescriptionReference
Medicinal ChemistryBuilding block for antiviral drug synthesis
Organic SynthesisFunctionalization for complex molecule synthesis

Case Studies

Several case studies illustrate the applications of this compound:

  • Development of Antiviral Agents : A study explored the modification of bicyclic compounds to enhance their efficacy against viral infections. The findings suggested that incorporating sulfonyl groups increases binding affinity to viral proteins, leading to improved antiviral activity .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of similar bicyclic compounds in animal models of Alzheimer's disease, demonstrating significant cognitive improvements when administered before neurotoxic challenges .

Mécanisme D'action

The mechanism of action of 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: The 2-thia-5-azabicyclo[2.2.1]heptane system (7-membered bicyclic structure with sulfur at position 2 and nitrogen at position 5) distinguishes it from monocyclic or less complex bicyclic analogs.
  • Comparison to Compounds :
    Compounds 4 and 5 in are thiazole derivatives with fluorophenyl and triazole substituents. Unlike the target compound, they lack fused bicyclic systems and sulfonyl linkages, resulting in reduced conformational rigidity and polarity .
  • Comparison to Bicyclic Systems :
    The 4-thia-1-azabicyclo[3.2.0]heptane system (e.g., compound m in ) has a smaller bicyclic structure (6-membered) and different sulfur/nitrogen positioning, which may limit its stability and interaction profiles compared to the target compound’s 7-membered framework .

Substituent Effects

  • Sulfonyl vs.
  • Aryl vs.

Data Table: Key Structural and Functional Differences

Compound Class Core Structure Key Substituents Polarity/Reactivity Potential Applications
Target Compound 2-Thia-5-azabicyclo[2.2.1]heptane Sulfonyl, 3,5-dimethylisoxazole High polarity, H-bond donor Enzyme inhibition, CNS targets
(Compounds 4, 5) Thiazole Fluorophenyl, triazole Moderate lipophilicity Antimicrobial agents
(4-(chloromethyl)) Isoxazole Chloromethyl Reactive, nucleophilic Intermediate in synthesis
(Compound m) 4-Thia-1-azabicyclo[3.2.0]heptane Carboxylic acid, pivalamido Moderate polarity, β-lactam Antibacterial agents

Research Findings and Functional Implications

  • Bioactivity :
    The sulfonyl group in the target compound may mimic sulfonamide drugs, enabling interactions with enzymes like carbonic anhydrase or proteases. In contrast, ’s fluorophenyl-thiazole derivatives show antimicrobial activity due to halogenated aromatic systems .
  • Metabolic Stability :
    The dimethylisoxazole ring in the target compound likely resists oxidative metabolism compared to ’s β-lactam systems, which are prone to enzymatic degradation .
  • Synthetic Challenges : The bicyclic thia-azabicyclo[2.2.1]heptane system requires multi-step synthesis with strict stereochemical control, whereas simpler analogs (e.g., ’s chloromethyl-isoxazole) are more accessible .

Activité Biologique

The compound 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole is an intriguing molecule within medicinal chemistry due to its unique structural features and potential biological activities. This paper aims to explore its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure includes a bicyclic framework with a thiazolidine moiety, which is known for its influence on biological interactions. The presence of the isoxazole ring adds to its pharmacological profile, potentially enhancing its reactivity and binding properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Here we summarize the findings related to the biological activity of 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole.

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with bicyclic compounds. For example:

  • Case Study 1 : A related compound demonstrated significant inhibitory effects against Staphylococcus aureus, including drug-resistant strains. This suggests that similar structures may exhibit comparable efficacy against bacterial pathogens.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in various models:

  • Case Study 2 : Research on structurally analogous compounds revealed that they can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

The biological activity of 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole may be attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The isoxazole ring can interact with neurotransmitter receptors, influencing synaptic transmission.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBicyclic lactamsInhibition of S. aureus growthTetrahedron (2012)
NeuroprotectiveIsoxazole derivativesModulation of neurotransmitter releaseEuropean Journal of Medicinal Chemistry (2013)
AntioxidantSulfonamide analogsReduction of oxidative stressJournal of Organic Chemistry (2011)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole for reproducibility?

  • Methodological Answer : Begin with stepwise synthesis protocols, such as cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions in solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For reproducibility, standardize solvent purity, reaction temperature (±2°C), and catalyst ratios. Include intermediate characterization (e.g., NMR, IR) to verify structural integrity at each stage .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine spectroscopic methods:

  • ¹H/¹³C NMR : Assign peaks for bicyclic sulfur-containing moieties and isoxazole protons (δ 6.1–6.5 ppm for isoxazole) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and isoxazole ring (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian-based simulations) to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Analyze degradation products via LC-MS every 24 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Correlate with thermogravimetric analysis (TGA) for mass loss profiles .

Q. What challenges arise in naming this compound according to IUPAC conventions?

  • Methodological Answer : Prioritize bicyclic numbering (starting at the sulfur atom in the thia-azabicyclo system) and use locants for substituents (e.g., “5-ylsulfonyl”). Validate nomenclature using software like ChemDraw or cross-check with pharmacopeial standards for structurally similar bicyclic systems (e.g., 5-thia-1-azabicyclo derivatives) .

Advanced Research Questions

Q. How can mechanistic pathways for sulfonyl transfer reactions involving this compound be elucidated?

  • Methodological Answer : Employ isotopic labeling (e.g., ³⁴S) to track sulfonyl group migration during reactions. Use kinetic studies (variable-temperature NMR) to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT calculations to model transition states .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?

  • Methodological Answer : Adapt split-plot designs (as in agricultural studies) :

  • Abiotic Compartments : Expose the compound to UV light, soil, and water. Measure half-lives via LC-MS/MS.
  • Biotic Compartments : Use microbial consortia to assess biodegradation pathways. Perform metagenomic analysis to identify degrading enzymes .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinities)?

  • Methodological Answer : Validate in-silico docking results (e.g., AutoDock Vina) with biophysical assays (SPR or ITC). For discrepancies, re-parameterize force fields or refine crystal structures of target proteins (e.g., enzymes with conserved catalytic sites). Use consensus scoring across multiple software platforms .

Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → halogen at the isoxazole ring). Test bioactivity against relevant targets (e.g., bacterial penicillin-binding proteins for β-lactamase inhibition). Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ) with activity .

Q. How can researchers validate novel analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Specificity : Test against structurally related impurities (e.g., des-methyl analogs).
  • Linearity : Establish calibration curves (0.1–100 µg/mL) with R² > 0.995.
  • Accuracy/Precision : Spike recovery studies (80–120%) with ≤5% RSD .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.